Adamantan-1-yl-piperidin-1-yl-methanone

Description

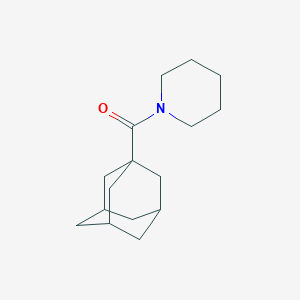

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-adamantyl(piperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c18-15(17-4-2-1-3-5-17)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURUIZXRHQWZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Adamantan-1-yl-piperidin-1-yl-methanone: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic organic compound featuring a rigid adamantane cage structure linked to a piperidine ring via a carbonyl group. Its molecular formula is C₁₆H₂₅NO, and it has a molecular weight of 247.38 g/mol . This compound has garnered interest in medicinal chemistry due to the established pharmacological importance of both the adamantane and piperidine moieties. The adamantane scaffold is known to impart favorable properties such as lipophilicity and metabolic stability, and it is a key feature in approved drugs like amantadine and memantine. This guide provides a comprehensive overview of the available data on the biological activities, synthesis, and potential mechanisms of action of this compound.

Synthesis

The synthesis of this compound can be achieved through several established methods, primarily involving the formation of an amide bond between an adamantane precursor and piperidine.

Experimental Protocol: Acylation of Piperidine

A common and straightforward method for the synthesis of this compound is the acylation of piperidine with an activated adamantane carbonyl derivative.

Materials:

-

Adamantane-1-carbonyl chloride

-

Piperidine

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

Dissolve piperidine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add a solution of adamantane-1-carbonyl chloride in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and continue stirring for a specified period (typically several hours to overnight).

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Below is a DOT script for a Graphviz diagram illustrating this synthesis workflow.

Biological Activities

The biological profile of this compound is not extensively detailed in publicly available peer-reviewed literature. However, several sources suggest potential activities in different therapeutic areas.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The most concrete, albeit sparsely detailed, biological activity associated with this compound is its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, thereby regulating local glucocorticoid levels. Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.

| Target | Activity | Quantitative Data | Source |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Inhibitor | IC₅₀ data not publicly available in primary literature. | Patent Literature[1][2] |

The signaling pathway of 11β-HSD1 involves the intracellular regeneration of cortisol, which then binds to the glucocorticoid receptor (GR). This complex translocates to the nucleus and modulates gene expression.

The following DOT script generates a diagram of the 11β-HSD1 signaling pathway.

Cannabinoid Receptor Agonism

Preliminary investigations have suggested that this compound may act as a cannabinoid receptor agonist.[3] This suggests potential applications in pain management and neuroprotection. However, specific quantitative data such as binding affinities (Ki) or functional potencies (EC₅₀) for CB1 and CB2 receptors are not available in the public domain. Further research, including receptor binding assays and functional studies, is necessary to confirm and quantify this activity.

Antiviral Potential

The adamantane scaffold is a well-known pharmacophore in antiviral drugs. Given the structural similarity of this compound to other antiviral compounds, it has been suggested as a candidate for antiviral research, particularly against viruses like influenza and HIV.[3] This potential is based on structure-activity relationships of related adamantane derivatives. However, to date, there are no published studies providing direct evidence or quantitative data (e.g., EC₅₀ in viral replication assays) for the antiviral activity of this specific compound.

Conclusion

This compound is a compound of interest with potential therapeutic applications stemming from its unique chemical structure. While its biological activity is not extensively characterized in the public domain, it is noted in specialized literature as a potential 11β-HSD1 inhibitor. Preliminary suggestions also point towards possible cannabinoid receptor agonism and antiviral properties, though these require experimental validation. The lack of comprehensive, publicly available quantitative data highlights an opportunity for further research to fully elucidate the pharmacological profile of this compound and determine its therapeutic potential. Researchers are encouraged to conduct further in-vitro and in-vivo studies to quantify its activity at these and other potential biological targets.

References

Unveiling the Molecular Trajectory of Adamantan-1-yl-piperidin-1-yl-methanone: An In-Depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action for the synthetic compound Adamantan-1-yl-piperidin-1-yl-methanone. Synthesizing available research, this document details the primary and potential secondary mechanisms, offering valuable insights for researchers, scientists, and drug development professionals. While direct and extensive research on this specific molecule is emerging, a clear primary mechanism has been identified, supported by evidence from studies on structurally related compounds.

Core Mechanism of Action: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The principal mechanism of action identified for this compound is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3][4][5][6] This enzyme is a critical component of glucocorticoid metabolism, responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid cortisol.

By inhibiting 11β-HSD1, this compound effectively reduces the local concentration of cortisol in target tissues. This modulation of glucocorticoid activity is a key therapeutic strategy in a range of metabolic disorders. The adamantane moiety is a recognized pharmacophore in the design of 11β-HSD1 inhibitors.

Signaling Pathway

The inhibitory action of this compound on 11β-HSD1 interrupts a key step in the glucocorticoid signaling cascade. The following diagram illustrates this pathway.

Caption: Inhibition of Cortisol Production by this compound.

Quantitative Data

While specific quantitative data for this compound is not extensively published, the table below presents typical data points evaluated for 11β-HSD1 inhibitors.

| Parameter | Description | Typical Values for Potent Inhibitors |

| IC50 (nM) | The half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting 11β-HSD1 activity in vitro. | < 100 nM |

| Ki (nM) | The inhibition constant, representing the binding affinity of the inhibitor to the 11β-HSD1 enzyme. | < 50 nM |

| Cellular Potency (EC50, nM) | The half-maximal effective concentration in a cell-based assay, measuring the functional inhibition of cortisol production. | < 200 nM |

| Selectivity | The ratio of IC50 for 11β-HSD1 versus other related enzymes (e.g., 11β-HSD2) to ensure targeted activity. | > 100-fold |

Potential Secondary Mechanisms of Action

Based on the pharmacology of adamantane-containing compounds, this compound may exhibit other biological activities. These are considered potential secondary mechanisms pending direct experimental verification.

Cannabinoid Receptor Agonism

The adamantyl group is a known bioisostere for the alkyl side chain of classical cannabinoids, and its incorporation can lead to potent and selective cannabinoid receptor ligands.

-

CB1 and CB2 Receptor Binding: Adamantane derivatives have been shown to bind to and activate cannabinoid receptors, suggesting a potential role in modulating endocannabinoid signaling.

The following diagram illustrates a hypothetical experimental workflow to determine cannabinoid receptor activity.

Caption: Workflow for Cannabinoid Receptor Activity Assessment.

Antiviral Activity

The adamantane scaffold is famously associated with antiviral properties, most notably in the adamantane class of influenza A M2 proton channel inhibitors.

-

M2 Proton Channel Inhibition: While resistance is now widespread, the adamantane cage can physically block the M2 channel, preventing viral uncoating. It is plausible that this compound could be investigated for activity against susceptible viral strains.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the compound's mechanism of action. Below are representative protocols for the key experiments.

11β-HSD1 Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory potency of this compound against human 11β-HSD1.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human 11β-HSD1 is pre-incubated with the test compound at various concentrations in a reaction buffer. The substrate, cortisone, and the cofactor, NADPH, are prepared in the same buffer.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the cortisone and NADPH solution. The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: The reaction is terminated by the addition of a stop solution. The amount of cortisol produced is quantified using a suitable detection method, such as homogeneous time-resolved fluorescence (HTRF) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound to human CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared.

-

Competitive Binding: The membranes are incubated with a known radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding of the radioligand is determined, and the Ki value for the test compound is calculated using the Cheng-Prusoff equation.

Summary and Future Directions

This compound has been identified as an inhibitor of 11β-HSD1, positioning it as a compound of interest for metabolic diseases. The presence of the adamantane and piperidine moieties also suggests the potential for cannabinoid receptor modulation and antiviral activity, which warrant further investigation. Future research should focus on obtaining definitive quantitative data for its primary mechanism and thoroughly exploring the potential secondary activities to build a complete pharmacological profile.

References

In Silico Modeling of Adamantan-1-yl-piperidin-1-yl-methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound featuring a rigid adamantane moiety linked to a piperidine ring via a carbonyl group.[1] This structure has garnered interest in medicinal chemistry due to the established therapeutic applications of adamantane derivatives, which include antiviral and central nervous system-acting drugs.[1][2] Preliminary investigations suggest that this compound may act as a cannabinoid receptor agonist, indicating potential applications in pain management and neuroprotection.[1] Furthermore, its structural similarity to known antiviral compounds suggests it may be a candidate for antiviral research.[1] This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for this compound to explore its therapeutic potential, focusing on its interaction with cannabinoid receptors and viral targets. The methodologies outlined herein are based on established computational protocols for similar adamantane-based compounds.

Introduction

The adamantane scaffold is a key pharmacophore in modern drug discovery, prized for its unique, rigid, and lipophilic nature.[3] Its incorporation into drug molecules can significantly influence their pharmacokinetic and pharmacodynamic properties.[4] this compound, with its distinct combination of the adamantane cage and a piperidine ring, presents an intriguing candidate for therapeutic development.[1] In silico modeling offers a powerful and resource-efficient approach to predict the binding affinity, mechanism of action, and potential biological targets of this compound before undertaking extensive experimental studies.[5] This guide details a hypothetical yet robust computational workflow to characterize the interactions of this compound with cannabinoid receptors (CB1 and CB2) and the influenza A M2 proton channel, a known target for adamantane-based antivirals.[6]

Physicochemical Properties and Synthesis

This compound has the molecular formula C₁₆H₂₅NO and a molecular weight of 247.38 g/mol .[2] Its structure combines the stable and rigid adamantane framework with a flexible piperidine ring.[1] Several synthesis methods have been reported, including condensation reactions between adamantan-1-yl isothiocyanate and piperidine, as well as palladium-mediated aminocarbonylation.[7]

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅NO | [2] |

| Molecular Weight | 247.38 g/mol | [2] |

| IUPAC Name | 1-adamantyl(piperidin-1-yl)methanone | [2] |

| PubChem CID | 584509 | [1] |

Proposed In Silico Modeling Workflow

The following sections outline a detailed protocol for the in silico analysis of this compound. This workflow is designed to predict its binding modes, affinities, and dynamic behavior with selected biological targets.

Target Selection and Preparation

Based on the literature for adamantane derivatives, the primary targets for this in silico study are the human cannabinoid receptors CB1 and CB2, and the M2 proton channel of the influenza A virus.[6][8]

Experimental Protocol: Protein Preparation

-

Obtain Crystal Structures: Download the 3D crystal structures of the human CB1 and CB2 receptors and the influenza A M2 proton channel from the Protein Data Bank (PDB).

-

Pre-processing: Remove water molecules, ions, and co-crystallized ligands from the protein structures.

-

Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH using software such as H++ or Maestro (Schrödinger).

-

Energy Minimization: Perform a brief energy minimization of the protein structures to relieve any steric clashes using a molecular mechanics force field like AMBER or CHARMM.

Ligand Preparation

Experimental Protocol: Ligand Preparation

-

3D Structure Generation: Generate the 3D structure of this compound using a molecular builder such as Avogadro or ChemDraw.

-

Energy Minimization: Perform a geometry optimization and energy minimization of the ligand using a suitable force field (e.g., MMFF94) or a quantum mechanical method (e.g., DFT with B3LYP/6-31G*).

-

Charge Assignment: Calculate and assign partial atomic charges to the ligand atoms.

Molecular Docking

Molecular docking will be performed to predict the preferred binding orientation and affinity of this compound to the active sites of the target proteins.

Experimental Protocol: Molecular Docking

-

Grid Generation: Define a docking grid box around the active site of each target protein. For the cannabinoid receptors, this will encompass the known ligand-binding pocket. For the M2 channel, this will be the interior of the channel pore.

-

Docking Simulation: Use a docking program like AutoDock Vina or Glide to perform the docking calculations.[9] Generate multiple binding poses and rank them based on their docking scores.

-

Pose Analysis: Analyze the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein residues.

Molecular Dynamics (MD) Simulations

MD simulations will be conducted to investigate the dynamic behavior and stability of the ligand-protein complexes over time.[10]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the top-ranked docked complex from the molecular docking step into a simulation box filled with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Equilibration: Perform a multi-step equilibration protocol, including an initial energy minimization of the entire system, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to bring the system to the desired temperature and pressure.[11]

-

Production Run: Run a production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectories to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.[11]

Quantitative Data from Related Adamantane Derivatives

While specific binding affinities for this compound are not publicly available, the following table summarizes the binding affinities of other adamantane-containing compounds for cannabinoid receptors to provide a comparative context.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| AM411 (3-(1-adamantyl)-Δ⁸-THC) | rCB1 | 2.4 ± 0.3 | [8] |

| AM4054 (9-hydroxymethyl-3-(1-adamantyl)-HHC) | rCB1 | 1.1 ± 0.1 | [8] |

| AM4089 (11-hydroxymethyl-3-(1-adamantyl)-CBN) | rCB1 | 2.9 ± 0.4 | [8] |

| AM994 (isothiocyanate analog) | hCB1 | 1.8 ± 0.2 | [12] |

| AM994 (isothiocyanate analog) | hCB2 | 3.5 ± 0.4 | [12] |

| AM993 (azido analog) | hCB1 | 0.9 ± 0.1 | [12] |

| AM993 (azido analog) | hCB2 | 1.5 ± 0.2 | [12] |

Visualizations

To better illustrate the concepts and workflows discussed in this guide, the following diagrams have been generated using Graphviz.

Caption: A generalized workflow for the in silico drug discovery process.

Caption: A simplified signaling pathway for a G-protein coupled receptor.

Caption: Logical relationships of potential intermolecular interactions.

Conclusion

This technical guide has outlined a comprehensive in silico modeling strategy for this compound. While experimental data for this specific compound remains limited, the proposed workflow, based on established methodologies for analogous adamantane derivatives, provides a robust framework for investigating its potential as a therapeutic agent. The suggested molecular docking and dynamics simulations targeting cannabinoid receptors and the influenza M2 channel will be instrumental in elucidating its binding mechanisms and guiding future experimental validation and lead optimization efforts. The continued exploration of adamantane-based compounds through computational approaches holds significant promise for the discovery of novel therapeutics.

References

- 1. Buy this compound | 22508-49-2 [smolecule.com]

- 2. This compound | C16H25NO | CID 584509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular dynamics simulation of the phase transition in adamantane | Semantic Scholar [semanticscholar.org]

- 4. preprints.org [preprints.org]

- 5. Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space[v1] | Preprints.org [preprints.org]

- 6. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Adamantyl Cannabinoids as CB1 Receptor Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Tools and Methods in Molecular Dynamics (MD) Simulations for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. 3'-functionalized adamantyl cannabinoid receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Adamantan-1-yl-piperidin-1-yl-methanone: A Technical Guide on its Cannabinoid Receptor Agonist Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cannabinoid receptor activity of Adamantan-1-yl-piperidin-1-yl-methanone is not currently available in peer-reviewed literature. This guide synthesizes information from structure-activity relationship (SAR) studies of structurally related adamantyl cannabinoids to project the potential cannabinoid receptor agonist activity of the title compound. All quantitative data presented are hypothetical and intended for illustrative purposes based on established SAR principles.

Introduction

The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, has emerged as a significant target for therapeutic intervention in a range of pathological conditions. The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system, playing a role in inflammatory processes.[1] The development of selective cannabinoid receptor agonists is a key area of research for harnessing the therapeutic potential of this system while minimizing undesirable side effects.

Adamantane-containing compounds have garnered considerable interest in medicinal chemistry due to the unique physicochemical properties conferred by the adamantyl moiety, including high lipophilicity, metabolic stability, and a rigid, three-dimensional structure.[2] In the context of cannabinoid receptor ligands, the bulky adamantyl group has been shown to influence receptor affinity and selectivity.[2][3] This technical guide explores the potential cannabinoid receptor agonist activity of this compound, a novel compound featuring an adamantane core linked to a piperidine ring via a ketone bridge.

Core Structural Features and SAR-Based Postulates

This compound is a unique N-acylpiperidine derivative. Based on the established structure-activity relationships of adamantyl cannabinoids, several postulates can be made regarding its potential interaction with cannabinoid receptors:

-

The Adamantyl Moiety: The 1-adamantyl group is a bulky, lipophilic substituent known to interact with a hydrophobic pocket in the CB1 and CB2 receptors. Its rigid structure can provide a stable anchor point for ligand binding. Studies on other adamantyl cannabinoids have shown that the orientation of the adamantyl group relative to the rest of the molecule is a critical determinant of receptor affinity and selectivity.[2]

-

The Piperidine Ring: The piperidine ring is a common scaffold in many biologically active compounds. In the context of cannabinoid ligands, nitrogen-containing heterocycles can participate in hydrogen bonding or other polar interactions within the receptor binding pocket.

-

The Ketone Linker: The methanone (ketone) linker provides a degree of rotational freedom, allowing the adamantyl and piperidinyl moieties to adopt an optimal conformation for receptor binding.

Based on these features, it is hypothesized that this compound may exhibit affinity for both CB1 and CB2 receptors. The degree of affinity and selectivity would likely be influenced by the overall conformation of the molecule and the specific interactions of the adamantyl and piperidinyl groups within the respective receptor binding pockets.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical quantitative data for this compound, derived from the expected outcomes based on the SAR of related adamantyl cannabinoids. These tables are for illustrative purposes to guide potential future experimental work.

Table 1: Hypothetical Cannabinoid Receptor Binding Affinities

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (CB1/CB2) |

| This compound | 50 | 15 | 3.33 |

| WIN55,212-2 (Reference Agonist) | 2.5 | 0.3 | 8.33 |

Table 2: Hypothetical Functional Activity at Cannabinoid Receptors

| Compound | CB1 GTPγS EC50 (nM) | CB1 % Emax | CB2 GTPγS EC50 (nM) | CB2 % Emax | CB1 cAMP EC50 (nM) | CB1 % Inhibition | CB2 cAMP EC50 (nM) | CB2 % Inhibition |

| This compound | 150 | 85 | 45 | 95 | 200 | 80 | 60 | 90 |

| CP55,940 (Reference Agonist) | 5 | 100 | 1 | 100 | 10 | 100 | 2 | 100 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to determine the cannabinoid receptor agonist potential of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of piperidine with adamantane-1-carbonyl chloride.[4]

General Procedure:

-

To a solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of adamantane-1-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of the test compound for CB1 and CB2 receptors by measuring its ability to displace a high-affinity radiolabeled cannabinoid ligand.[5][6][7]

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

[3H]CP55,940 (radioligand).

-

Test compound (this compound).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM WIN55,212-2).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]CP55,940 (final concentration ~0.5 nM), and 50 µL of the test compound dilution.

-

For total binding wells, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

Add 50 µL of the cell membrane preparation (5-10 µg of protein) to each well.

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein coupling to the cannabinoid receptor.[8][9][10][11]

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[35S]GTPγS (radioligand).

-

GDP.

-

Test compound (this compound).

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Basal control (buffer only).

-

Positive control (e.g., 10 µM CP55,940).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 25 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of a solution containing GDP (final concentration ~10 µM) and [35S]GTPγS (final concentration ~0.1 nM).

-

Add 25 µL of the cell membrane preparation (10-20 µg of protein) to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plates.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantify the bound radioactivity as described for the binding assay.

-

Calculate EC50 and Emax values from the dose-response curves.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.[12][13][14][15][16]

Materials:

-

Cells stably expressing human CB1 or CB2 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound).

-

cAMP assay kit (e.g., LANCE cAMP kit, cAMP-Glo™ Assay).

-

Cell culture medium and reagents.

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

-

Add serial dilutions of the test compound to the wells.

-

Stimulate the cells with forskolin (final concentration ~5 µM) to induce cAMP production.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate dose-response curves and calculate EC50 and the percentage of inhibition of forskolin-stimulated cAMP production.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of cannabinoid receptor agonists.

Caption: Canonical Gi/o-protein signaling pathway for CB1/CB2 receptors.

Caption: Experimental workflow for assessing cannabinoid receptor agonist potential.

Conclusion

While direct experimental evidence is lacking, the structural features of this compound, when analyzed in the context of established structure-activity relationships for adamantyl cannabinoids, suggest a potential for this compound to act as a cannabinoid receptor agonist. The bulky adamantyl group and the N-acylpiperidine scaffold are consistent with moieties known to interact with CB1 and CB2 receptors. The methodologies outlined in this guide provide a comprehensive framework for the synthesis and rigorous pharmacological characterization of this and other novel adamantane-based compounds. Future in vitro and in vivo studies are essential to definitively determine the binding affinity, functional activity, and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Adamantyl cannabinoids: a novel class of cannabinergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 4.2.6. GTPγS Binding Assay [bio-protocol.org]

- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 13. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 14. cAMP accumulation assay [bio-protocol.org]

- 15. cAMP-Glo™ Assay Protocol [promega.jp]

- 16. cAMP accumulation assay [bio-protocol.org]

Antiviral Properties of Adamantane Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the antiviral properties of adamantane derivatives for researchers, scientists, and drug development professionals. The document details their core mechanism of action, spectrum of activity, the challenge of viral resistance, and explores the landscape of novel derivatives. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key antiviral assays are provided.

Introduction to Adamantane Derivatives

Adamantane, a bulky, lipophilic, tricyclic alkane, serves as a unique scaffold in medicinal chemistry. Its rigid structure and favorable pharmacokinetic properties have led to the development of several derivatives with significant biological activity.[1] The first generation of adamantane antivirals, amantadine and rimantadine, were licensed for the treatment and prophylaxis of influenza A virus infections.[2][3] Their clinical use, however, has been significantly curtailed due to the widespread emergence of resistant viral strains.[4] This has spurred extensive research into novel adamantane derivatives with improved efficacy against resistant viruses and a broader spectrum of antiviral activity.[4][5]

Mechanism of Action: Targeting the Influenza A M2 Ion Channel

The primary antiviral mechanism of amantadine and its derivatives against influenza A virus involves the blockade of the M2 proton ion channel.[6] The M2 protein is a tetrameric transmembrane protein that forms a pH-gated proton channel essential for the viral replication cycle.[7][8]

During viral entry, after the virus is endocytosed into the host cell, the acidic environment of the endosome activates the M2 channel. This activation allows protons to flow from the endosome into the virion, lowering the internal pH. This acidification is a critical step for the uncoating process, triggering the dissociation of the viral ribonucleoprotein (RNP) complexes from the matrix protein (M1) and their subsequent release into the cytoplasm for nuclear import and replication.[7]

Adamantane derivatives act as specific blockers of this M2 ion channel. The lipophilic adamantane cage binds within the pore of the M2 channel, physically occluding the passage of protons.[3] This inhibition of proton influx prevents the acidification of the virion interior, thereby blocking the uncoating process and halting the viral replication cycle at an early stage.[9]

Spectrum of Antiviral Activity

While the most well-characterized activity of adamantane derivatives is against influenza A virus, research has explored their efficacy against a range of other viruses.

-

Influenza A Virus: Amantadine and rimantadine are effective against many strains of influenza A, but not influenza B, which lacks the M2 protein.[2] The emergence of resistant strains, particularly those with the S31N mutation in the M2 protein, has rendered these first-generation drugs largely ineffective against currently circulating influenza A viruses.[4]

-

Herpes Simplex Virus (HSV): Some adamantane derivatives, such as tromantadine, have shown activity against HSV.[10] One study identified ABMA [1-adamantyl (5-bromo-2-methoxybenzyl) amine] as an inhibitor of HSV-2 with 50% effective concentrations (EC50) of 1.66 µM and 1.08 µM in cytopathic effect and plaque formation assays, respectively.[10]

-

Human Immunodeficiency Virus (HIV): While amantadine and rimantadine do not inhibit HIV replication, some novel derivatives have shown anti-HIV activity.[11] For instance, a polyanionic adamantane derivative, "Amant," demonstrated an inhibitory concentration (IC50) against HIV-1 replication of 2-6 µg/ml.[11]

-

Hepatitis C Virus (HCV): The p7 protein of HCV forms an ion channel that has been a target for adamantane derivatives. However, the efficacy of amantadine and rimantadine against HCV in clinical trials has been disappointing.[12]

-

Other Viruses: The antiviral activity of adamantane derivatives has been investigated against other viruses, including respiratory syncytial virus (RSV) and coronaviruses, with varying results.[13][14] For instance, amantadine and rimantadine showed in vitro activity against SARS-CoV-2 with IC50 values of 120 µM and 30 µM, respectively.[14]

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of various adamantane derivatives against different viruses.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

| Compound | Virus Strain | Assay Type | EC50 / IC50 (µM) | Reference |

| Amantadine | Influenza A/Udorn/72 (H3N2) | Antiviral Assay | Submicromolar | [13] |

| Rimantadine | Influenza A/Udorn/72 (H3N2) | Antiviral Assay | Submicromolar | [13] |

| (R)-Rimantadine | Influenza A/Udorn/72 (H3N2) | Antiviral Assay | Submicromolar | [13] |

| (S)-Rimantadine | Influenza A/Udorn/72 (H3N2) | Antiviral Assay | Submicromolar | [13] |

| Glycyl-rimantadine | Influenza A/H3N2 (Hong Kong/68) | Antiviral Assay | 0.11 | [15] |

| N-(adamantan-1-yl)-5-(5-(azepan-1-yl)pyrazin-2-yl)-1,3,4-thiadiazol-2-amine (4j) | A/HK/68 (H3N2) | Anti-influenza Assay | 3.5 | [16] |

| N-(adamantan-1-yl)-5-(5-(azepan-1-yl)pyrazin-2-yl)-1,3,4-thiadiazol-2-amine (4j) | A/PR/8/34 (H1N1) | Anti-influenza Assay | 7.5 | [16] |

| Enol ester 10 enantiomers | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant) | Biological Assay | 7.7 | [17] |

Table 2: Antiviral Activity of Adamantane Derivatives against Other Viruses

| Compound | Virus | Assay Type | IC50 (µg/mL) | Reference |

| Amant | HIV-1 | Reverse Transcriptase Activity / p24 ELISA | 2-6 | [11] |

| Amant | HIV-2 | Reverse Transcriptase Activity / p24 ELISA | 93 | [11] |

| ABMA | HSV-2 | Cytopathic Effect Assay | 1.66 µM (EC50) | [10] |

| ABMA | HSV-2 | Plaque Formation Assay | 1.08 µM (EC50) | [10] |

| Amantadine | SARS-CoV-2 | Fluorescence-based | 120 µM | [14] |

| Rimantadine | SARS-CoV-2 | Fluorescence-based | 30 µM | [14] |

| Tromantadine | SARS-CoV-2 | Fluorescence-based | 98 µM | [14] |

| Gly-Thz-rimantadine | Influenza A/Hongkong/68 | Cytotoxicity Assay | 0.11 | [18][19] |

Table 3: Cytotoxicity of Adamantane Derivatives

| Compound | Cell Line | CC50 (µg/mL) | Reference |

| Amantadine | Vero cells | >100 | [20] |

| Rimantadine | Vero cells | >100 | [20] |

| Gly-Thz-rimantadine | Not specified | 50 | [18][19] |

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below.

Plaque Reduction Assay

This assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Virus stock of known titer

-

Test compound (adamantane derivative) at various concentrations

-

Overlay medium (e.g., medium containing methylcellulose or agarose)

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells into multi-well plates at a density that will form a confluent monolayer within 24 hours.

-

Compound Treatment and Virus Infection:

-

Prepare serial dilutions of the test compound in serum-free medium.

-

When the cell monolayer is confluent, wash the cells with PBS.

-

Aspirate the wash solution and add the diluted compound to the wells.

-

Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units (PFU) per well).

-

Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Overlay Application:

-

After the incubation period, remove the virus-compound inoculum.

-

Gently wash the monolayer with PBS.

-

Add the overlay medium containing the respective concentrations of the test compound to each well. The semi-solid overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized plaques.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

-

Plaque Visualization:

-

Aspirate the overlay medium.

-

Fix the cells with the fixative solution for at least 20 minutes.

-

Remove the fixative and stain the cell monolayer with the staining solution for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the number of plaques by 50%.[2][18][20][21][22]

-

Neuraminidase Inhibition Assay

This assay is specific for viruses that possess neuraminidase activity, such as the influenza virus. It measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Materials:

-

Purified neuraminidase or intact virus

-

Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., glycine-NaOH buffer)

-

Test compound (adamantane derivative) at various concentrations

-

96-well black microplates

-

Fluorometer

Procedure:

-

Compound and Enzyme/Virus Preparation:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Dilute the neuraminidase enzyme or virus stock to a concentration that gives a linear reaction rate.

-

-

Assay Reaction:

-

Add the diluted enzyme/virus to the wells of a 96-well black plate.

-

Add the diluted test compound to the respective wells.

-

Include controls for no enzyme (blank) and no inhibitor (enzyme activity control).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Substrate Addition and Incubation:

-

Add the MUNANA substrate to all wells to initiate the reaction.

-

Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.

-

-

Reaction Termination and Fluorescence Measurement:

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (e.g., excitation at 365 nm and emission at 450 nm).

-

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the enzyme activity control.

-

The 50% inhibitory concentration (IC50) is the compound concentration that inhibits 50% of the neuraminidase activity.[11][15][16][23]

-

M2 Ion Channel Inhibition Assay

Several methods can be used to assess the inhibition of the M2 ion channel, including electrophysiological techniques and cell-based assays. A common cell-based approach involves expressing the M2 protein in a system where its ion channel activity leads to a measurable phenotype, such as growth inhibition, which can be rescued by an effective inhibitor.

Materials:

-

A host system (e.g., E. coli or Saccharomyces cerevisiae) transformed with a plasmid expressing the influenza M2 protein.

-

Growth medium for the host system.

-

Inducing agent (if the M2 expression is under an inducible promoter).

-

Test compound (adamantane derivative) at various concentrations.

-

Spectrophotometer or plate reader for measuring cell growth (e.g., OD600).

Procedure:

-

Culture Preparation:

-

Inoculate the M2-expressing host cells into a liquid culture medium.

-

Grow the culture to a specific optical density (e.g., mid-log phase).

-

-

Compound Treatment and Induction:

-

Aliquot the culture into a multi-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Include controls for no M2 expression and M2 expression without any inhibitor.

-

Induce the expression of the M2 protein (if applicable).

-

-

Growth Monitoring:

-

Incubate the plate under appropriate growth conditions (e.g., 37°C with shaking).

-

Monitor the growth of the cells over time by measuring the optical density at regular intervals.

-

-

Data Analysis:

-

Plot the growth curves for each compound concentration.

-

The inhibition of the M2 ion channel by the compound will alleviate the growth retardation caused by M2 expression.

-

The efficacy of the compound can be quantified by the extent of growth rescue at different concentrations. The EC50 can be determined as the concentration of the compound that restores 50% of the maximal growth rate.[3][6][24]

-

Experimental and Screening Workflow

The following diagram illustrates a general workflow for the screening and characterization of the antiviral activity of novel adamantane derivatives.

Conclusion

Adamantane derivatives represent a versatile class of compounds with proven antiviral activity, primarily against influenza A virus through the inhibition of the M2 ion channel. While the clinical utility of first-generation adamantanes has been hampered by resistance, ongoing research is focused on the design and synthesis of novel derivatives to overcome this challenge and to broaden their antiviral spectrum. The methodologies and data presented in this guide provide a foundational resource for researchers in the field of antiviral drug discovery and development, facilitating the evaluation and advancement of new adamantane-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 11. izsvenezie.com [izsvenezie.com]

- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 13. Antiviral activity of adamantane derivatives against respiratory syncytial virus - Shtro - Medical academic journal [journals.eco-vector.com]

- 14. researchgate.net [researchgate.net]

- 15. 2.6. Neuraminidase Inhibition (NI) Assay [bio-protocol.org]

- 16. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2.7.3. Plaque Reduction Assay [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. bioagilytix.com [bioagilytix.com]

- 21. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 22. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 24. Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

The Adamantane Scaffold: A Rigorous Guide to its Privileged Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adamantane scaffold, a rigid, lipophilic, and three-dimensional carbocyclic motif, has carved a significant niche in modern drug discovery. Its unique physicochemical properties offer medicinal chemists a powerful tool to overcome common challenges in drug design, such as metabolic instability, poor bioavailability, and the "flatness" of many contemporary drug candidates. This technical guide provides an in-depth exploration of the adamantane scaffold's role in medicinal chemistry, detailing its impact on drug properties, its application in diverse therapeutic areas, and the experimental methodologies used to evaluate adamantane-containing compounds.

The Adamantane Advantage in Medicinal Chemistry

The utility of the adamantane moiety in drug design stems from a confluence of advantageous structural and physicochemical characteristics.

-

Lipophilicity and Bioavailability: The bulky and non-polar nature of the adamantane cage significantly increases the lipophilicity of a molecule.[1][2] This property can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, thereby improving its bioavailability and central nervous system (CNS) penetration.[3][4] The incorporation of an adamantyl group can increase the calculated partition coefficient (cLogP) by approximately 3.1 log units.[5]

-

Three-Dimensionality and Target Engagement: In an era where drug discovery is often criticized for producing overly planar molecules (the "flat land" of medicinal chemistry), the adamantane scaffold provides a robust, three-dimensional framework.[3][5] This rigidity allows for the precise spatial orientation of pharmacophoric groups, enabling a more effective and selective interaction with the binding sites of biological targets, particularly ion channels and enzymes.[3]

-

Metabolic Stability: The rigid, cage-like structure of adamantane can sterically hinder the metabolic degradation of nearby functional groups.[2][3] This "metabolic shielding" can increase a drug's plasma half-life and duration of action.[2]

-

Pharmacophore and Bioisostere: The adamantane group can itself act as a key pharmacophore, directly interacting with the target protein.[2] It is also utilized as a bioisosteric replacement for other groups, such as phenyl rings, to improve a compound's pharmacological profile.[3]

Physicochemical Properties of Adamantane and its Derivatives

The unique properties of adamantane-containing drugs are rooted in the fundamental physicochemical characteristics of the adamantane core. A summary of these properties for adamantane and several key drugs is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) |

| Adamantane | C₁₀H₁₆ | 136.24 | 2.89 | 0 |

| Amantadine | C₁₀H₁₇N | 151.25 | 2.43 | 26.02 |

| Rimantadine | C₁₂H₂₁N | 179.30 | 3.23 | 26.02 |

| Memantine | C₁₂H₂₁N | 179.30 | 3.23 | 26.02 |

| Vildagliptin | C₁₇H₂₅N₃O₂ | 303.40 | 0.69 | 64.95 |

| Saxagliptin | C₁₈H₂₅N₃O₂ | 315.41 | 0.88 | 87.18 |

| Adapalene | C₂₈H₂₈O₃ | 412.52 | 6.45 | 57.53 |

Applications in Therapeutic Areas

The versatility of the adamantane scaffold is evident in its successful application across a range of diseases.

Antiviral Agents

The story of adamantane in medicine began with the discovery of the antiviral activity of amantadine and its derivative rimantadine .[1][4] These compounds target the M2 proton ion channel of the influenza A virus, inhibiting viral replication.[4][6]

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| Amantadine | Influenza A M2 Channel (Wild-Type) | Electrophysiology (Oocytes) | 16.0 ± 1.1 | [7] |

| Amantadine | Influenza A M2 Channel (S31N Mutant) | Electrophysiology (Oocytes) | 199.9 ± 1.1 | [7] |

| Rimantadine | Influenza A M2 Channel (Wild-Type) | Molecular Dynamics Simulation | - | [1] |

Central Nervous System (CNS) Disorders

The ability of the adamantane moiety to enhance CNS penetration has led to its use in drugs targeting neurological and neurodegenerative diseases.[3][8] Memantine , an NMDA receptor antagonist, is a cornerstone in the treatment of moderate-to-severe Alzheimer's disease.[4][8] It modulates glutamatergic neurotransmission, which is implicated in neurodegenerative processes.[4] Amantadine is also used in the treatment of Parkinson's disease.[8]

| Compound | Target | Assay | Kᵢ (nM) | Reference |

| Memantine | NMDA Receptor (PCP binding site) | Radioligand Binding (--INVALID-LINK---MK-801) | ~1000 | [9] |

Antidiabetic Agents

Vildagliptin and saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1] The adamantane group in these molecules contributes to their potent and selective inhibition of DPP-4, which in turn increases the levels of incretin hormones that regulate blood glucose.

| Compound | Target | Assay | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Saxagliptin | Human DPP-4 (at 37°C) | Enzyme Inhibition | 1.3 | - | [10][11] |

| 5-hydroxy saxagliptin | Human DPP-4 (at 37°C) | Enzyme Inhibition | 2.6 | - | [10][11] |

| Vildagliptin | Human DPP-4 | Enzyme Inhibition | - | 34 | [12] |

Pharmacokinetic Profiles

The pharmacokinetic properties of adamantane-containing drugs are often favorably influenced by the scaffold. The table below summarizes key pharmacokinetic parameters for memantine.

| Drug | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Bioavailability | Protein Binding |

| Memantine | 60-80 hours | 9-11 L/kg | Renal, pH-dependent | High (~100%) | 45% |

Key Experimental Protocols

The evaluation of adamantane-containing drug candidates relies on a variety of specialized in vitro assays. Detailed methodologies for three key assays are provided below.

Influenza A M2 Proton Channel Assay (Electrophysiology in Xenopus Oocytes)

This assay is crucial for determining the inhibitory activity of adamantane derivatives against the influenza A M2 ion channel.

1. Oocyte Preparation and cRNA Injection:

- Harvest and defolliculate Xenopus laevis oocytes.

- Inject oocytes with cRNA encoding the M2 protein (wild-type or mutant).

- Incubate the oocytes for 2-4 days to allow for protein expression.

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

- Place an oocyte in a recording chamber and perfuse with a standard bathing solution (e.g., Barth's solution, pH 7.5).

- Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

- Clamp the membrane potential at a holding potential (e.g., -20 mV).

3. M2 Channel Activation and Inhibition:

- To activate the M2 proton channel, switch the perfusion solution to an acidic buffer (e.g., pH 5.5). This will induce an inward proton current.

- Once a stable inward current is established, apply the adamantane test compound at various concentrations in the acidic buffer.

- Record the inhibition of the inward current.

4. Data Analysis:

- Measure the current amplitude before and after drug application.

- Calculate the percentage of inhibition for each drug concentration.

- Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

NMDA Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds like memantine to the NMDA receptor.

1. Membrane Preparation:

- Homogenize rat cortical tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed to pellet the membranes.

- Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

- Resuspend the final membrane pellet in the assay buffer.

2. Binding Assay:

- In a 96-well plate, combine the membrane preparation, a radioligand (e.g., --INVALID-LINK---MK-801, which binds to the PCP site within the NMDA receptor channel), and the adamantane test compound at various concentrations.

- To determine non-specific binding, include a set of wells with a high concentration of a known non-radioactive ligand (e.g., unlabeled MK-801 or phencyclidine).

- Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

3. Separation and Detection:

- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

- Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the concentration of the test compound.

- Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition Assay (Fluorometric)

This assay is employed to screen for and characterize inhibitors of DPP-4, such as vildagliptin and saxagliptin.

1. Reagent Preparation:

- Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA).

- Reconstitute recombinant human DPP-4 enzyme in the assay buffer.

- Prepare a stock solution of the fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

- Prepare serial dilutions of the adamantane test compound and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.

2. Assay Procedure:

- In a 96-well black microplate, add the assay buffer, the DPP-4 enzyme, and the test compound or control.

- Include wells for a negative control (no inhibitor) and a blank (no enzyme).

- Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

- Initiate the enzymatic reaction by adding the pre-warmed substrate solution to all wells.

3. Fluorescence Measurement:

- Immediately place the plate in a fluorescence microplate reader.

- Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The cleavage of the AMC group by DPP-4 results in a fluorescent signal.

4. Data Analysis:

- Determine the rate of the enzymatic reaction (slope of the fluorescence versus time plot) for each well.

- Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of adamantane-containing drugs are a direct consequence of their interaction with specific biological pathways.

Influenza A Virus Replication and the Role of the M2 Protein

The influenza A virus M2 protein is a proton-selective ion channel that plays a critical role in the viral replication cycle.[13][14] After the virus enters the host cell via endocytosis, the endosome becomes acidified. This low pH environment activates the M2 channel, allowing protons to flow into the interior of the virion.[15] This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a crucial step for the release of the viral genome into the cytoplasm and its subsequent transport to the nucleus for replication.[4][16] Adamantane-based antivirals, such as amantadine and rimantadine, block this M2 ion channel, thereby preventing viral uncoating and replication.

NMDA Receptor Signaling Pathway

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine. At the resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺). Depolarization of the postsynaptic membrane dislodges the Mg²⁺ block, allowing for the influx of cations, most notably Ca²⁺, upon ligand binding. This influx of Ca²⁺ triggers a cascade of downstream signaling events, including the activation of protein kinases such as CaMKII and protein kinase C (PKC), and the transcription factor CREB, leading to long-term changes in synaptic strength.[5] Memantine acts as an uncompetitive antagonist, binding within the channel pore to block excessive Ca²⁺ influx associated with excitotoxicity in neurodegenerative diseases.

DPP-4 Signaling and Incretin Hormones

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose homeostasis.[6] In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate the pancreas to release insulin and suppress the secretion of glucagon, thereby lowering blood glucose levels.[2] DPP-4 rapidly inactivates GLP-1 and GIP by cleaving their N-terminal dipeptides.[6] DPP-4 inhibitors, such as vildagliptin and saxagliptin, block the action of DPP-4, leading to increased and prolonged activity of incretin hormones, which results in improved glycemic control in patients with type 2 diabetes.

Conclusion

The adamantane scaffold represents a privileged structure in drug discovery, offering a unique combination of properties that can be strategically employed to enhance the therapeutic potential of small molecules. Its inherent lipophilicity, rigidity, and three-dimensional nature provide medicinal chemists with a versatile tool to improve pharmacokinetic and pharmacodynamic profiles. The successful clinical application of adamantane-containing drugs in diverse areas such as virology, neurodegeneration, and metabolic disorders underscores the enduring value of this remarkable carbocyclic framework. As drug discovery continues to evolve, the rational incorporation of the adamantane scaffold is poised to remain a valuable strategy in the design of novel and effective therapeutics.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. content.abcam.com [content.abcam.com]

- 3. mdpi.com [mdpi.com]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Investigation into adamantane-based M2 inhibitors with FB-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adamantane - Wikipedia [en.wikipedia.org]

- 15. QSAR quantitative structure activity relationship | PDF [slideshare.net]

- 16. Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Scaffold: A Lipophilic Bullet with Metabolic Armor in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the adamantane moiety has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This unique, rigid, and highly lipophilic tricycle[3.3.1.1^3,7^]decane cage has been aptly termed a "lipophilic bullet," capable of enhancing a drug's ability to traverse biological membranes and engage with target receptors. Beyond its significant impact on lipophilicity, the adamantane scaffold often imparts remarkable metabolic stability, shielding adjacent functional groups from enzymatic degradation and prolonging the drug's half-life. This technical guide provides a comprehensive overview of the interplay between lipophilicity and metabolic stability in adamantane-containing compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development. We will delve into quantitative data, detailed experimental protocols, and the underlying mechanisms that govern the unique behavior of these compounds.

The Dual Advantage: Lipophilicity and Metabolic Stability

The incorporation of an adamantane group into a drug candidate can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. These two key physicochemical properties, lipophilicity and metabolic stability, are often intertwined and are central to the success of many adamantane-based drugs.

Enhancing Lipophilicity for Improved Bioavailability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to permeate biological membranes. The bulky and non-polar nature of the adamantane cage significantly increases the lipophilicity of a parent molecule. This enhanced lipophilicity can lead to:

-

Improved oral bioavailability: By facilitating absorption across the gastrointestinal tract.

-

Enhanced blood-brain barrier penetration: Enabling the development of drugs targeting the central nervous system (CNS).

-

Increased target engagement: By promoting interaction with hydrophobic pockets in receptor binding sites.

Shielding Against Metabolism for Prolonged Action

The adamantane moiety's rigid, cage-like structure provides a steric shield, protecting neighboring functional groups from the enzymatic machinery of drug metabolism, primarily the cytochrome P450 (CYP450) enzyme system in the liver. This steric hindrance can result in:

-

Increased metabolic stability: Leading to a longer plasma half-life (t½).

-

Reduced inter-individual variability: By minimizing the impact of polymorphic drug-metabolizing enzymes.

-

Improved safety profile: By decreasing the formation of potentially reactive or toxic metabolites.

Quantitative Analysis of Adamantane Compounds

To illustrate the impact of the adamantane scaffold on physicochemical properties and metabolic fate, the following tables summarize key data for several clinically approved adamantane-containing drugs.

Table 1: Lipophilicity of Adamantane-Containing Drugs

| Compound | Therapeutic Area | logP |

| Amantadine | Antiviral, Antiparkinsonian | 2.44[1] |

| Rimantadine | Antiviral | 3.6 - 4.05[2][3] |

| Memantine | Alzheimer's Disease | 2.69 - 3.28[4][5][6] |

| Adapalene | Acne | 6.92[7][8] |

| Saxagliptin | Type 2 Diabetes | - |

| Vildagliptin | Type 2 Diabetes | - |

Note: logP values can vary slightly depending on the experimental or computational method used.

Table 2: Metabolic Stability of Adamantane-Containing Drugs and Comparators

| Compound | Class | Primary Metabolism | Elimination Half-life (t½) |

| Adamantane Derivatives | |||

| Amantadine | Antiviral | Minimally metabolized (5-15% acetylated); primarily excreted unchanged in urine.[9] | 10-31 hours (normal renal function).[9][10] |

| Rimantadine | Antiviral | Extensively metabolized in the liver (hydroxylation and glucuronidation); less than 25% excreted unchanged.[11] | 25.4 ± 6.3 hours (young adults).[12] |

| Memantine | NMDA Receptor Antagonist | Partially metabolized in the liver (N-glucuronide, 6-hydroxy, 1-nitroso-deaminated); ~48% excreted unchanged. The CYP450 system does not play a significant role.[4][13][14] | 60-100 hours.[4][5][13][15] |

| Adapalene | Retinoid | Approximately 25% is metabolized (major products are glucuronides); primarily excreted through the biliary route.[8][16][17] | 7-51 hours (topical application).[8][16] |

| Saxagliptin | DPP-4 Inhibitor | Hepatic via CYP3A4/5 to an active metabolite (5-hydroxy saxagliptin).[18] | Saxagliptin: 2.5 hours; 5-hydroxy saxagliptin: 3.1 hours.[18] |

| Vildagliptin | DPP-4 Inhibitor | Primarily hydrolysis to an inactive carboxylic acid metabolite (not CYP450 mediated).[19] | 1.32 to 2.43 hours.[20] |

| Non-Adamantane Comparators | |||

| Sitagliptin | DPP-4 Inhibitor | Primarily excreted unchanged in the urine. | ~12.4 hours |

| Linagliptin | DPP-4 Inhibitor | Primarily excreted unchanged in the feces. | ~12 hours |

Experimental Protocols

Accurate determination of lipophilicity and metabolic stability is crucial in the drug discovery process. The following sections provide detailed methodologies for key in vitro experiments.

Determination of Lipophilicity (logP)

1. Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and water.

-

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pH 7.4, pre-saturated with n-octanol)

-

Test compound

-

Glass vials

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

-

Procedure:

-

Prepare a stock solution of the test compound in either water/buffer or n-octanol.

-

Add equal volumes of the n-octanol and aqueous phases to a vial.

-

Add a small aliquot of the stock solution to the vial. The final concentration should be within the linear range of the analytical method.

-

Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot from each phase for analysis.

-

Determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as: P = [organic] / [aqueous].

-

The logP is the logarithm (base 10) of P.

-

2. High-Performance Liquid Chromatography (HPLC) Method

This is an indirect method that correlates a compound's retention time on a reverse-phase column with its lipophilicity.

-

Materials:

-

HPLC system with a reverse-phase column (e.g., C18)

-

Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

-

A series of standard compounds with known logP values

-

Test compound

-

-

Procedure:

-

Prepare solutions of the standard compounds and the test compound in a suitable solvent.

-

Equilibrate the HPLC column with the chosen mobile phase.

-

Inject the standard compounds and record their retention times (t_R_).

-

Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k') for each standard: k' = (t_R_ - t_0_) / t_0_.

-

Create a calibration curve by plotting the log(k') of the standards against their known logP values.

-

Inject the test compound and determine its retention time and calculate its log(k').

-

Use the calibration curve to determine the logP of the test compound.

-

Assessment of Metabolic Stability

1. Liver Microsomal Stability Assay

This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s.

-

Materials:

-

Pooled liver microsomes (human or other species)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (cofactor for CYP450 enzymes)

-

Test compound

-

Positive control compounds (known to be metabolized)

-

Incubator/water bath (37°C)

-

Quenching solution (e.g., cold acetonitrile)

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes and phosphate buffer.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the test compound and the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½): t½ = 0.693 / k.

-